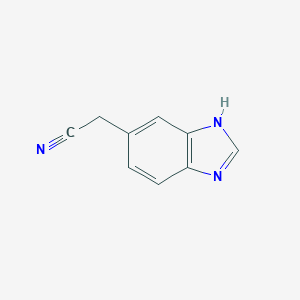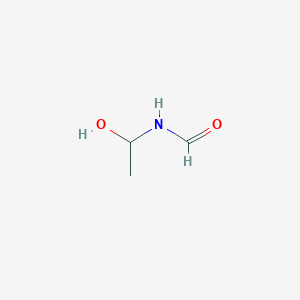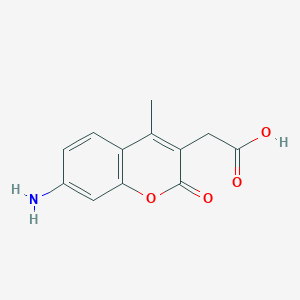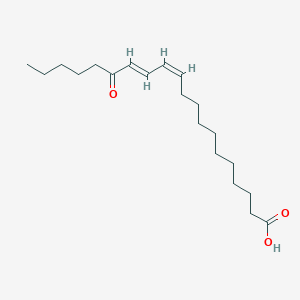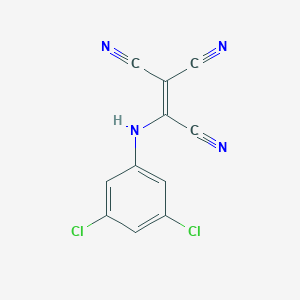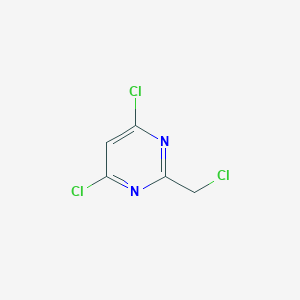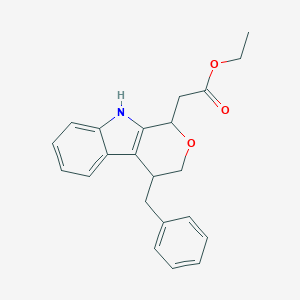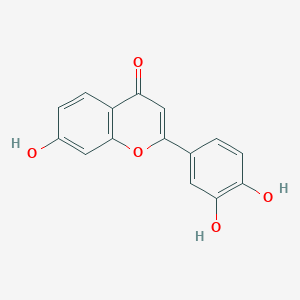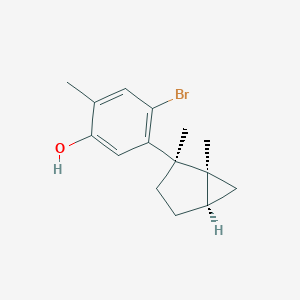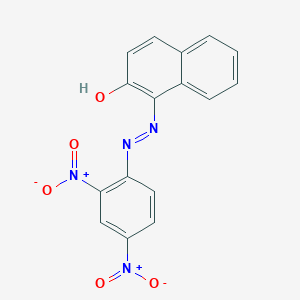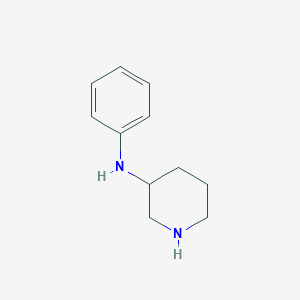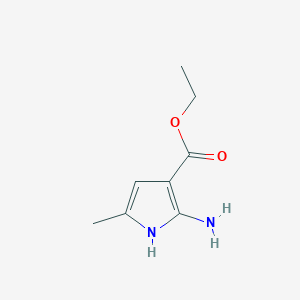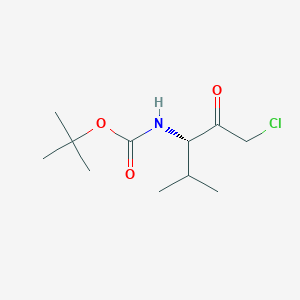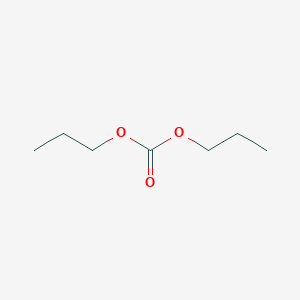
Dipropyl carbonate
説明
Dipropyl carbonate is a carbonate ester derived from the reaction of carbon dioxide with propanol or through the transesterification of dimethyl carbonate (DMC) and n-propanol. It serves as a versatile intermediate in organic synthesis, particularly in the production of polycarbonates, polyurethanes, and as a solvent or additive in various formulations. Its relevance in green chemistry is highlighted by its synthesis from renewable resources and its potential in CO2 utilization.
Synthesis Analysis
The synthesis of DPC can be efficiently achieved through transesterification of DMC and n-propanol, utilizing various catalysts. One such method involves calcined hydrotalcite-like compounds containing La, which demonstrated high catalytic activity and selectivity under optimized conditions, achieving a DMC conversion of 98.4% and DPC selectivity of 95.4% (Ma et al., 2013). Another approach utilizes basic ionic liquids, specifically [Bmim]OH, showing promising results in the synthesis of DPC with a yield of 11.4% under optimized reaction conditions (Zhang Jian-li, 2012).
Molecular Structure Analysis
The molecular structure of DPC involves a carbonate central unit linked to two propyl groups. This structure is pivotal in its reactivity and the formation of polycarbonates and polyurethanes, where the carbonate group can react with alcohols and amines to form respective esters and urethanes.
Chemical Reactions and Properties
DPC is involved in various chemical reactions, including its use as a green carbonyl source for synthesizing cyclic carbonates without the use of highly toxic and unstable phosgene or its derivatives. This illustrates its utility in creating sterically demanding cyclic carbonates that are not accessible via conventional methods (Baral et al., 2018).
Physical Properties Analysis
The synthesis and investigation of DPC also delve into its physical properties, including studies on vapor-liquid equilibrium data between DPC and DMC. Such studies are essential for optimizing synthesis processes and for the application of DPC in various formulations (Chen Xingquan, 2009).
科学的研究の応用
Synthesis of Organic Compounds and Polymer Materials : Dipropyl carbonate is utilized in the synthesis of various organic compounds and polymer materials. It shares similarities in thermodynamic properties with other carbonates like dimethyl carbonate and diethyl carbonate (Pokorný et al., 2017).
Catalysis and Chemical Reactions : DPC is involved in catalytic processes. For instance, PbZr nanocomposites have been shown to enhance the catalytic activities for the synthesis of dipropyl carbonate, with certain composites demonstrating superior stability and performance (Wang et al., 2021). Additionally, various catalysts like K2CO3/AC have been studied for their effectiveness in the synthesis of DPC via transesterification at atmospheric pressure (Fan & Zhang, 2007).
Transesterification Processes : DPC is a key product in transesterification processes, especially in reactions involving dimethyl carbonate and propyl alcohol. A gas chromatographic method has been developed to analyze the products of such transesterification processes, confirming DPC as a principal product (Ni Bang-qing, 2011). The synthesis of DPC from dimethyl carbonate and n-propanol using potassium carbonate under optimal conditions has also been explored, achieving significant yields and conversions (Chen Xingquan, 2009).
Environmental Applications : DPC is synthesized in processes that are environmentally benign, such as in enzymatic synthesis, which eliminates safety concerns related to the use of hazardous materials like phosgene (Rodney et al., 1999).
Solid-Liquid Equilibrium Studies : Research on the solid-liquid equilibrium of binary systems containing dipropyl carbonate is also a significant area of study. These investigations provide valuable data for understanding the properties of mixtures containing DPC (Matsuda et al., 2019).
Safety And Hazards
DPC is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, do not induce vomiting and seek medical advice immediately .
Relevant Papers The paper “Hβ supported K2CO3 catalysts for dipropyl carbonate synthesis from transesterification route” discusses the synthesis of DPC by transesterification of DMC with propyl alcohol . The paper provides valuable insights into the catalytic performance of the microporous Hβ sieve supported K2CO3 catalyst for this synthesis .
特性
IUPAC Name |
dipropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKGFBOKBGHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060778 | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl carbonate | |
CAS RN |
623-96-1 | |
| Record name | Dipropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/412E66LR7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



